6,7-Dimethoxy-2H-1,3-benzothiazine

Description

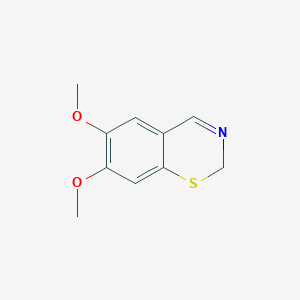

Structure

2D Structure

3D Structure

Properties

CAS No. |

59484-80-9 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

6,7-dimethoxy-2H-1,3-benzothiazine |

InChI |

InChI=1S/C10H11NO2S/c1-12-8-3-7-5-11-6-14-10(7)4-9(8)13-2/h3-5H,6H2,1-2H3 |

InChI Key |

STYGCZQJYNQPCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NCS2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dimethoxy 2h 1,3 Benzothiazine and Its Derivatives

Established Synthetic Pathways to the 1,3-Benzothiazine Core

The construction of the 1,3-benzothiazine heterocyclic system can be achieved through various established synthetic strategies. These methods provide access to a diverse range of derivatives by varying the starting materials and reaction conditions.

Multicomponent Reaction Strategies for 1,3-Thiazine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of 1,3-thiazine and its fused-ring derivatives like benzothiazines.

One notable example is the one-pot synthesis of benzothiazin-4-ones from an amine (such as N-(3-aminopropyl)piperidine), an aldehyde, and thiosalicylic acid. bohrium.com This reaction proceeds in good yields and is an efficient way to generate a library of substituted 1,3-benzothiazine derivatives. bohrium.com The general approach involves the initial formation of a Schiff base from the amine and aldehyde, which then undergoes cyclocondensation with thiosalicylic acid. easpublisher.com

Another powerful MCR is the Passerini reaction, which can be integrated into a sequence to produce polysubstituted 4H-3,1-benzothiazines. beilstein-journals.org This isocyanide-based reaction, followed by a series of transformations including a Staudinger reaction and an aza-Wittig reaction, allows for the construction of complex heterocyclic systems from simple starting materials in a one-pot operation. beilstein-journals.org

The Asinger reaction is another versatile MCR that provides access to 3-thiazolines and can be adapted for the synthesis of related heterocyclic systems. beilstein-journals.org

Green Chemistry Approaches in 1,3-Benzothiazine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In recent years, significant efforts have been made to develop environmentally benign methods for the synthesis of benzothiazines. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.comnumberanalytics.com

These approaches often involve the use of:

Greener solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. easpublisher.comyoutube.com

Alternative energy sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and improve yields, often with reduced energy consumption. youtube.com

Catalyst-free or metal-free reactions: Developing protocols that avoid the use of toxic and expensive heavy metal catalysts. nih.gov

For instance, the synthesis of 1,3-thiazine derivatives has been achieved through microwave-induced reactions, which significantly shorten reaction times. youtube.com Solvent-free condensation reactions have also been reported, offering a cleaner and more straightforward alternative to traditional methods. nih.gov The use of visible light as a promoter for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes under an air atmosphere is another example of a green synthetic approach. nih.gov

Regioselective Synthesis Techniques for Benzothiazines

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of synthesizing specific isomers of substituted benzothiazines. Various techniques have been developed to achieve high regioselectivity in the formation of the benzothiazine core.

For example, a facile and regioselective synthesis of 1,4-benzothiazines has been achieved from the reaction of α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol (B119425). researchgate.net The outcome of the reaction is dependent on the reaction conditions, allowing for the selective formation of different isomers. researchgate.net

Intramolecular cyclization reactions are also powerful tools for achieving regioselectivity. For instance, the synthesis of 1,2-benzothiazine 1,1-dioxide derivatives can be accomplished with high regioselectivity through intramolecular Heck cyclization. researchgate.net Similarly, rhodium-catalyzed C-H activation and cyclization of NH-sulfoximines provides a regioselective route to 1,2-benzothiazines. researchgate.net

Specific Synthesis of 6,7-Dimethoxy-2H-1,3-benzothiazine and its Analogues

Condensation and Cyclization Reactions for Benzothiazine Formation

Condensation and cyclization reactions are the most common methods for constructing the benzothiazine ring system. nih.gov A general and widely used approach involves the reaction of a 2-aminothiophenol derivative with a suitable carbonyl compound or its equivalent.

For the synthesis of a 6,7-dimethoxy substituted 1,3-benzothiazine, a plausible starting material would be 4,5-dimethoxy-2-aminothiophenol . The condensation of this precursor with various aldehydes or ketones would lead to the formation of the desired 1,3-benzothiazine core with the methoxy (B1213986) groups at the 6 and 7 positions. The specific nature of the substituent at the 2-position of the final product would be determined by the carbonyl compound used in the condensation step.

The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines through the cyclization of a β-arylethylamine with an aldehyde, serves as a conceptual model. wikipedia.orgnumberanalytics.comnih.gov While typically applied to the synthesis of nitrogen-containing heterocycles without sulfur, the underlying principle of intramolecular electrophilic substitution could be adapted. A variation of this reaction, the Pictet-Spengler tetrahydroisoquinoline synthesis, utilizes a 3,4-dimethoxyphenyl group, indicating the feasibility of using dimethoxy-substituted precursors in cyclization reactions. wikipedia.org

Similarly, the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides to form dihydroisoquinolines, demonstrates the use of dehydrating agents like POCl₃ to promote intramolecular cyclization. wikipedia.orgorganic-chemistry.orgyoutube.com This type of acid-catalyzed cyclization could potentially be applied to a suitably derivatized thio-analogue to form the 1,3-benzothiazine ring.

A general scheme for the synthesis of 1,3-benzothiazin-4-ones involves the condensation of an aromatic amine with an aromatic carbonyl compound to form a Schiff base, which is then coupled with thiosalicylic acid. easpublisher.com

| Reactant A | Reactant B | Product | Reaction Type |

| Aromatic Amine | Aromatic Carbonyl | Schiff Base | Condensation |

| Schiff Base | Thiosalicylic Acid | 1,3-Benzothiazin-4-one | Cyclocondensation |

Electrochemical Ring Closure Methods

Electrochemical synthesis is emerging as a powerful and green alternative for the formation of heterocyclic compounds. These methods can often be performed under mild conditions without the need for harsh reagents.

An electrochemical method for the synthesis of 1,3-benzothiazines has been reported. easpublisher.com This approach involves an intramolecular dehydrogenative C-S bond formation. nih.gov The reaction can be applied to N-aryl thioamides to generate the benzothiazole (B30560) ring system, and similar principles could be extended to the synthesis of 1,3-benzothiazines. nih.gov

The electrochemical oxidation of dopamine (B1211576) can lead to the formation of a benzothiazine derivative through intramolecular cyclization, demonstrating that electrochemical methods can facilitate the necessary bond formations for creating this heterocyclic system. While this specific example relates to a 1,4-benzothiazine, it highlights the potential of electrochemistry in this field.

Manganese-catalyzed electrochemical radical cascade cyclization has also been used to synthesize complex heterocyclic systems, suggesting that electrochemically induced radical cyclizations could be a viable route to substituted benzothiazines.

| Method | Precursor Type | Key Transformation | Advantage |

| Electrochemical C-S Cross-Coupling | N-aryl thioamides | Intramolecular dehydrogenation | External oxidant-free |

| Electrochemical Radical Cascade Cyclization | Unsaturated amides | Radical addition and cyclization | Access to complex structures |

Microwave-Assisted Synthesis Protocols for Benzothiazine Systems

Furthermore, microwave-assisted one-pot synthesis has been utilized for the creation of benzothiazole and benzoxazole (B165842) libraries. ias.ac.in For instance, the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave conditions has proven to be an effective strategy. ias.ac.in Similarly, the synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides has been achieved through a multi-step process involving microwave irradiation for the final condensation step. nih.gov

The synthesis of various fused heterocyclic systems incorporating the benzothiazine moiety has also been facilitated by microwave assistance. For example, new 6-Aryl-2-methyl-3-[benzothiazinylpyridinyl/2-aminopyrimidinyl/2-aminothiazolyl and triazolothiadiazinyl] pyridines have been synthesized under microwave irradiation conditions, significantly reducing reaction times compared to conventional heating methods. researchgate.net Another example is the microwave-assisted synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] diva-portal.orgresearchgate.netbenzothiazole derivatives. mdpi.com

Synthesis from Chalcone (B49325) Sulfonylamides Leading to Dimethoxy Benzothiazine Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serve as versatile precursors for the synthesis of various heterocyclic compounds, including benzothiazines. researchgate.net The Claisen-Schmidt condensation is a common method for synthesizing chalcones, involving the reaction of a substituted benzaldehyde (B42025) with a ketone. mdpi.com

A key strategy for the synthesis of 1,2-benzothiazine derivatives involves a three-step process starting from chalcones. This process includes the chlorosulfonation of chalcones to generate chalcone sulfonyl chlorides, followed by bromination and subsequent reaction with amines to yield the desired benzothiazine derivatives. nih.gov

Specifically, dimethoxy-halogenated chalcones have been synthesized by condensing 2,4-dimethoxy benzaldehyde or 3,4-dimethoxy benzaldehyde with various substituted halogenated benzaldehydes. mdpi.com These chalcones can then be utilized to prepare corresponding dimethoxy benzothiazine derivatives.

Another approach involves the reaction of chalcones with o-phenylenediamine (B120857) or its derivatives to form 1,5-benzodiazepines, which can be seen as a related heterocyclic system. researchgate.net While not a direct synthesis of benzothiazines, this highlights the versatility of chalcones as starting materials for various nitrogen- and sulfur-containing heterocycles.

Functionalization and Derivatization Strategies for this compound

The core structure of this compound can be modified at several positions to generate a diverse range of derivatives with potentially enhanced biological activities. These modifications include reactions on the thiazine (B8601807) ring nitrogen and sulfur atoms, as well as on the benzene (B151609) moiety.

N-Alkylation and N-Arylation Reactions on the Thiazine Ring

The nitrogen atom of the thiazine ring in benzothiazine derivatives is a common site for functionalization. N-alkylation and N-arylation reactions introduce various alkyl and aryl groups, which can significantly influence the physicochemical and biological properties of the resulting compounds.

Studies have shown that the alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide and its derivatives with methyl and ethyl iodide can occur at both the N(2) and N(3) positions. semanticscholar.org This highlights the potential for regioselective alkylation to generate specific isomers.

In the context of 1,2-benzothiazines, reaction with various amines such as ammonia, methylamine, ethylamine, aniline, and benzylamine (B48309) leads to the formation of N-substituted derivatives. nih.gov For instance, compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring have demonstrated antibacterial activity. nih.gov

Furthermore, the synthesis of N-arylated five-, six-, and seven-membered nitrogen heterocycles has been achieved through sequential palladium-catalyzed intra- followed by intermolecular aryl amination, demonstrating a powerful method for introducing aryl groups onto the nitrogen atom.

Introduction of Methoxy Groups and Other Substituents on the Benzene Moiety

The benzene ring of the benzothiazine scaffold provides another avenue for structural modification. The introduction of methoxy groups and other substituents can be achieved through various synthetic strategies.

The synthesis of monosubstituted 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, including those with methoxy groups, has been demonstrated through methods such as the Bucherer reaction followed by methylation. diva-portal.org For example, a 4-methoxy BTD derivative was prepared from 4-amino-BTD. diva-portal.org The position of the methoxy group has been shown to significantly affect the photophysical properties of these compounds. diva-portal.org

Modification of the benzene moiety can also be a key step in the synthesis of the benzothiazine core itself. For instance, the synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its analogs involves the modification of the benzene part of the molecule, which has been found to enhance analgesic properties. semanticscholar.org

Oxidation of the Thiazine Ring Sulfur Atom (e.g., Sulfone and Sulfoxide (B87167) Formation)

The sulfur atom within the thiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation can significantly alter the electronic and steric properties of the molecule, often impacting its biological activity.

The oxidation of dopamine can lead to the formation of complex conjugated species, including 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1), which contains a thiazine ring. acs.org While this is a biological process, it demonstrates the potential for oxidation of the sulfur atom in such systems.

In synthetic chemistry, the preparation of 1,2-benzothiazine 1,1-dioxides is a common strategy. nih.gov For example, a domino approach for the synthesis of benzothiazine 1,1-dioxides has been developed using a water-gas shift reaction.

Formation of Fused Heterocyclic Systems (e.g., Isoquino-, Naphthyridino-benzothiazines)

The benzothiazine ring can serve as a building block for the construction of more complex, fused heterocyclic systems. These polycyclic structures often exhibit unique pharmacological profiles.

The reaction of 2-phenyl diva-portal.orgsemanticscholar.orgbenzothiazepin-4(5H)-one with various reagents can lead to the formation of fused systems such as pyrano-, pyrido-, and thiopyrano diva-portal.orgsemanticscholar.orgbenzothiazepines, as well as benzothiazepino[6,5-c] diva-portal.orgsemanticscholar.orgnaphthyridine. ekb.eg

Furthermore, the synthesis of derivatives of the new tricyclic 1-oxazino[5,4-g]pyrimido[4,5-b] diva-portal.orgnih.govthiazine system has been achieved through the reaction of 6-carbethoxy-7-acetylpyrimido[4,5-b] diva-portal.orgnih.govthiazines with hydroxylamine. researchgate.net

The development of synthetic routes to various benzo-fused N-heterocycles is an active area of research, with numerous methods available for the construction of systems like indolizines, imidazopyridines, and quinolines, which can potentially be fused with a benzothiazine ring. organic-chemistry.orgthieme.com

Derivatization for DNA-Binding Studies

The strategic derivatization of the this compound scaffold is a key approach in the development of novel small molecules with the potential to interact with DNA. These modifications are designed to introduce functionalities that can promote binding to the grooves of DNA or intercalate between base pairs, leading to potential applications as DNA probes or therapeutic agents. Research in this area has focused on creating new series of 4H-1,3-benzothiazine dyes and evaluating their capabilities as DNA/RNA probes. nih.gov

One prominent synthetic strategy involves the derivatization of the benzothiazine core through amination reactions. For instance, the Buchwald-Hartwig amination has been successfully employed to introduce various substituents. nih.gov This method allows for the coupling of an amine with a halo-substituted benzothiazine, providing a versatile route to a range of derivatives.

In a specific example, a mixture of 4H-1,3-benzothiazines was subjected to an amination reaction with 4-methoxyaniline in the presence of a palladium catalyst (XPhos Pd G3) and a base (Cs₂CO₃) in dioxane. This reaction, conducted in a sealed tube at elevated temperatures, yielded a mixture of the corresponding aminated 1,3-benzothiazine products. nih.gov

Another synthetic approach involves the electrochemical intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides to form the 4H-1,3-benzothiazine core, which can then be further derivatized. nih.gov These synthetic efforts have led to the preparation of several benzothiazine-based molecules whose binding to polynucleotides has been investigated using techniques such as UV/vis spectrophotometric titrations, circular dichroism, and thermal melting experiments. nih.gov The findings from these studies suggest that certain benzothiazine derivatives act as groove binders for DNA/RNA, highlighting the potential of this scaffold for the development of new DNA/RNA probes. nih.gov

A specific derivative, N-[(4-chlorophenyl)methyl]-4-(6,7-dimethoxy-4H-1,3-benzothiazin-2-yl)aniline, was synthesized and characterized, demonstrating the introduction of bulky aromatic substituents to the benzothiazine framework, a common strategy in the design of DNA-binding molecules. nih.gov

Table of Synthesized Benzothiazine Derivatives for DNA-Binding Studies

| Compound Name | Molecular Formula | Notes | Reference |

| N-[(4-chlorophenyl)methyl]-4-(6,7-dimethoxy-4H-1,3-benzothiazin-2-yl)aniline | C₂₃H₂₁ClN₂O₂S | Synthesized via Buchwald-Hartwig amination. nih.gov | nih.gov |

| 4H-1,3-benzothiazine dyes | Not specified | A series of dyes prepared and evaluated as DNA/RNA probes. nih.gov | nih.gov |

Reaction Mechanisms and Reactivity Profiles of 6,7 Dimethoxy 2h 1,3 Benzothiazine Derivatives

Mechanistic Studies of Benzothiazine Ring Formation

The synthesis of the 1,3-benzothiazine scaffold can be achieved through several synthetic routes. One common approach involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable carbonyl compound. For instance, the reaction between 2-aminobenzenethiols and β-diketones or β-ketoesters represents a key strategy for the formation of the 1,4-benzothiazine ring system, a close isomer of the 1,3-benzothiazine. The mechanism of this reaction is believed to proceed in two stages. Initially, the 2-aminobenzenethiol undergoes oxidation to its corresponding disulfide derivative. This is followed by a condensation reaction with the dicarbonyl compound to yield the final 4H-1,4-benzothiazine product cuestionesdefisioterapia.com. While this mechanism pertains to the 1,4-isomer, it provides insight into the general reactivity of the precursor molecules.

For the synthesis of 1,2-benzothiazines, a three-step process has been described involving the chlorosulfonation of chalcones, followed by reaction with bromine and subsequent cyclization with an amine to form the benzothiazine ring researchgate.net. Another method involves the alkoxide-mediated rearrangement of saccharin (B28170) derivatives researchgate.net. Although these methods apply to the 1,2- and 1,4-isomers, they highlight the versatility of synthetic approaches to the broader benzothiazine family. Specific mechanistic studies detailing the ring formation of 6,7-Dimethoxy-2H-1,3-benzothiazine are not extensively documented in the reviewed literature. However, it is plausible that its synthesis would involve the cyclization of a precursor derived from a correspondingly substituted 2-mercaptobenzylamine or a related species.

Expected and Unexpected Reaction Pathways of 1,3-Benzothiazine Derivatives

The 1,3-benzothiazine nucleus serves as a versatile scaffold for the construction of more complex heterocyclic systems. Its reactions with various reagents can lead to both expected and unexpected products, including the formation of new ring systems through cycloaddition and rearrangement reactions.

The reaction of this compound with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), has been shown to yield novel heterocyclic ring systems. These reactions are classified as 1,4-dipolar cycloadditions. The interaction between this compound and DMAD leads to the formation of new sulfur and nitrogen-containing heterocycles clockss.org. The structural elucidation of the products formed in these reactions has been confirmed through elemental analysis, as well as IR and ¹H-NMR spectroscopy clockss.org. The specific details of the spectroscopic data for the resulting compounds provide evidence for the proposed structures clockss.org.

| Reactant | Reagent | Product Type | Spectroscopic Highlights |

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | New heterocyclic ring systems containing sulfur and nitrogen | ¹H-NMR spectra show signals for methoxy (B1213986) groups and a methylene (B1212753) group, confirming the cycloaddition. clockss.org |

While the direct conversion of this compound to benzothiazocines has not been explicitly described, the synthesis of related dimethoxy-substituted benzothiazine-fused β-lactams has been reported. Specifically, 2,2a-diaryl-2,2a-dihydro-5,6-dimethoxy-1H,8H-azeto[2,1-b] nih.govbeilstein-journals.orgbenzothiazin-1-ones have been prepared via the Staudinger reaction of 2-aryl-2H-1,3-benzothiazines with substituted phenylacetyl chlorides arkat-usa.org. These complex structures incorporate the 5,6-dimethoxy substitution pattern, which is analogous to the 6,7-dimethoxy substitution of the target compound. The formation of these fused systems highlights the utility of the benzothiazine nucleus as a building block for more complex heterocyclic structures.

Ring Expansion and Ring Contraction Reactions of 1,3-Benzothiazines

The 1,3-benzothiazine ring system can undergo transformations that alter the size of the heterocyclic ring. These ring expansion and contraction reactions are often induced by nucleophiles or other reagents and provide access to different heterocyclic scaffolds.

A notable example of a related ring contraction involves pyrrolo[2,1-c] cuestionesdefisioterapia.comnih.govbenzothiazines, which are known to undergo a nucleophile-induced ring contraction to yield pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazoles nih.govbeilstein-journals.orgnih.gov. This transformation proceeds through the cleavage of a sulfur-carbon bond within the 1,4-benzothiazine moiety, followed by an intramolecular cyclization of the resulting 1-(2-thiophenyl)pyrrole intermediate nih.govbeilstein-journals.org. While this applies to a 1,4-benzothiazine derivative, it demonstrates the susceptibility of the thiazine (B8601807) ring to undergo such rearrangements.

Conversely, ring expansion reactions have also been observed in related systems. For instance, the treatment of azeto[2,1-b] nih.govbeilstein-journals.orgbenzothiazin-1-one derivatives with sodium methoxide can lead to a ring expansion, affording 1,4-benzothiazepines as the sole product in good yields.

Oxidative and Reductive Transformations of the 1,3-Thiazine Ring System

The sulfur atom in the 1,3-thiazine ring is susceptible to oxidation, which can alter the electronic properties and reactivity of the entire heterocyclic system. The oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones. For example, the synthesis of (6,7-dimethoxy-1,1-dioxido-2H-benzo[e] clockss.orgnih.govthiazin-3-yl)(4-fluoro-phenyl)methanone, a 1,2-benzothiazine derivative, highlights the accessibility of the sulfone oxidation state in a closely related dimethoxy-substituted system researchgate.net.

The broader class of 1,4-benzothiazines is also known to undergo ring contraction upon treatment with oxidizing agents beilstein-journals.org. This indicates that oxidative conditions can induce significant structural rearrangements in the benzothiazine framework.

Information regarding the specific reductive transformations of the this compound ring system is limited in the available literature. However, it is conceivable that the C=N bond within the thiazine ring could be susceptible to reduction, leading to the corresponding dihydrobenzothiazine derivative. The feasibility and conditions for such a transformation would require further experimental investigation.

Role of Ring Nitrogen and Carbon Atoms in the Synthesis of Fused Heterocycles

The inherent reactivity of the this compound scaffold in the synthesis of fused heterocyclic systems is fundamentally governed by the electronic character and spatial arrangement of the nitrogen and carbon atoms within the thiazine ring. The endocyclic C=N bond within the 1,3-benzothiazine ring system is a key reactive site, participating in cycloaddition reactions that lead to the formation of novel fused heterocycles.

In 1,4-dipolar cycloaddition reactions, the nitrogen and carbon atoms of the C=N bond play crucial roles. For instance, in the reaction of this compound with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD), the nitrogen atom acts as a nucleophile, initiating the reaction cascade. The C-2 carbon atom of the benzothiazine ring also participates directly in the formation of the new heterocyclic ring. Spectroscopic analysis of the resulting products provides evidence for the specific involvement of these atoms in the newly formed ring systems.

The formation of various adducts, depending on the reaction conditions and the dipolarophile used, highlights the versatility of the benzothiazine ring in constructing complex molecular architectures. For example, the reaction with DMAD can yield either a 1:2 or a 2:1 adduct, showcasing the nuanced reactivity of the nitrogen and carbon centers. Furthermore, the reaction with phenyl isocyanate demonstrates that the initial cycloaddition can be reversible, with the isocyanate reacting with an intermediate species, further underscoring the dynamic role of the heterocyclic ring atoms in these transformations.

The substitution pattern on the benzothiazine ring, such as the presence of a phenyl group at the 2-position, can influence the stereochemistry of the resulting fused products. In the reaction of 2-phenyl-6,7-dimethoxy-4H-1,3-benzothiazine with α-chloro-phenylacetyl chloride, two stereoisomeric β-lactam derivatives are formed, indicating that the substituents on the ring carbon atoms can direct the stereochemical outcome of the reaction.

Proposed Reaction Mechanisms for Novel Product Formations

The synthesis of novel fused heterocyclic systems from this compound derivatives proceeds through distinct reaction mechanisms, largely dictated by the nature of the reacting partner.

One significant class of reactions involves the 1,4-dipolar cycloaddition of this compound with various dipolarophiles. A proposed mechanism for the reaction with dimethyl acetylenedicarboxylate (DMAD) involves a transition state that leads to the formation of new heterocyclic ring systems containing both sulfur and nitrogen. organic-chemistry.org The reaction's outcome, yielding different adduct ratios, is dependent on the specific reaction conditions employed. organic-chemistry.org Evidence for the proposed transition state is supported by the formation of a 1:1:1 adduct when the reaction is carried out in the presence of diethyl azodicarboxylate. organic-chemistry.org

The reaction of this compound with another dipolarophile, phenyl isocyanate, is proposed to proceed through a reversible process. organic-chemistry.org It is suggested that phenyl isocyanate reacts with an intermediate formed during the reaction, leading to the observed product. organic-chemistry.org This was confirmed by the successful isolation of the same product from the direct reaction of the proposed intermediate with phenyl isocyanate. organic-chemistry.org

A distinct mechanism is operative in the formation of angularly condensed β-lactams from the reaction of this compound derivatives with substituted acetyl chlorides. encyclopedia.pub This reaction represents a novel product formation from this class of benzothiazines. The stereospecificity of this reaction is noteworthy; in most cases studied, a single stereoisomer of the β-lactam is obtained. encyclopedia.pub However, in the case of 2-phenyl-6,7-dimethoxy-4H-1,3-benzothiazine reacting with α-chloro-phenylacetyl chloride, two stereoisomeric β-lactam derivatives were isolated, indicating that the substitution at the C-2 position of the benzothiazine ring influences the stereochemical course of the reaction. encyclopedia.pub Furthermore, the cis-β-lactam product can be epimerized to the more stable trans derivative, providing insight into the thermodynamic stability of these novel fused systems. encyclopedia.pub

Structural Elucidation and Conformational Analysis of 6,7 Dimethoxy 2h 1,3 Benzothiazine Analogues

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of 6,7-Dimethoxy-2H-1,3-benzothiazine analogues relies on the synergistic application of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide unambiguous evidence for the molecular structure, connectivity, and elemental composition.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted 1,3-Benzothiazine Analogue

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~4.5-5.0 (s) | ~45-55 |

| C4-H | - | ~120-130 |

| C5-H | ~6.8-7.2 (d) | ~110-115 |

| C6-OCH₃ | ~3.8-4.0 (s) | ~55-60 |

| C7-OCH₃ | ~3.8-4.0 (s) | ~55-60 |

| C8-H | ~6.7-7.0 (s) | ~100-105 |

| C9-H | - | ~140-150 |

| C10-H | - | ~145-155 |

Note: The data presented are estimated values for a representative analogue and may vary for the specific compound this compound.

Mass Spectrometry (MS): Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the title compound and its derivatives. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques employed. The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of substituents, such as methyl radicals from the methoxy (B1213986) groups, and cleavage of the thiazine (B8601807) ring, providing further structural confirmation.

X-ray Crystallographic Investigations of Molecular Structures and Stereochemistry

X-ray crystallography offers the most definitive insight into the three-dimensional structure of molecules in the solid state, providing precise data on bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound has not been publicly reported, analysis of related benzothiazine derivatives reveals key structural features.

The crystal structures of analogous compounds confirm the boat-like conformation of the thiazine ring. The benzene (B151609) ring is typically planar, and the substituents on the aromatic ring, such as the methoxy groups, will influence the crystal packing through intermolecular interactions.

Interactive Data Table: Representative X-ray Crystallographic Data for a 1,3-Benzothiazine Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Bond Length C-S (Å) | ~1.80-1.85 |

| Bond Length C-N (Å) | ~1.45-1.50 |

| Bond Angle C-S-C (°) | ~100-105 |

| Bond Angle C-N-C (°) | ~115-120 |

Note: This data is representative of a generic 1,3-benzothiazine analogue and is intended for illustrative purposes.

Conformational Dynamics and Flexibility Studies of the 1,3-Benzothiazine Scaffold, particularly Folding along the N-S Axis

Computational studies and variable-temperature NMR experiments on related systems have shown that the benzothiazine ring can undergo inversion, leading to different conformers. The energy barrier for this inversion is influenced by the nature and position of substituents.

Influence of Substituents on Molecular Conformation and Geometry

Substituents on the 1,3-benzothiazine scaffold play a critical role in modulating its molecular conformation and geometry. The electronic and steric properties of the substituents can have a profound impact.

Structure Activity Relationships Sar in 6,7 Dimethoxy 2h 1,3 Benzothiazine Derivatives

General Principles of SAR for Benzothiazine Heterocycles

Benzothiazines are recognized as a valuable scaffold in medicinal chemistry, forming the core of various biologically active compounds. nih.gov The biological potential of benzothiazine derivatives is deeply rooted in the arrangement of the fused benzene (B151609) and thiazine (B8601807) rings. SAR studies on related heterocyclic systems, such as pyrimido[4,5-b] nih.govlibretexts.orgbenzothiazines, reveal that the thiazine core plays a critical role in biological interactions. For instance, the orientation of the sulfur atom within the thiazine ring can be crucial for activity, with some studies suggesting that its interaction with metallic centers in enzymes, like the Fe(III) in 15-lipoxygenase, is a key determinant of inhibitory potential. researchgate.net

Impact of the 6,7-Dimethoxy Substitution Pattern on Molecular Interactions

The presence and position of substituents on the benzene ring profoundly influence the electronic properties of the benzothiazine core. The 6,7-dimethoxy substitution pattern is particularly significant. Methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups. lumenlearning.com Through a combination of the resonance effect (donation of lone pair electrons from oxygen) and the inductive effect, these groups increase the electron density of the aromatic ring. libretexts.orgpdx.edu

This electronic enrichment of the benzene portion of the 6,7-dimethoxy-2H-1,3-benzothiazine molecule can enhance its interaction with biological targets through several mechanisms:

Increased Nucleophilicity: The electron-rich ring is more nucleophilic, which can strengthen interactions with electron-deficient sites on a receptor or enzyme. lumenlearning.com

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donors (like -NH or -OH groups) in a biological target.

Modified Lipophilicity: The methoxy groups increase the lipophilicity of the molecule compared to an unsubstituted benzothiazine, which can influence its ability to cross cell membranes and access its target.

In the context of specific derivatives, such as 6,7-dimethoxy-3-methyl-2-(4-(3-methylphenethyl)phenyl)-4H-benzo[e] nih.govlumenlearning.comthiazin-3-ium iodide, this substitution pattern is integral to its design as a potential DNA-binding agent. nih.gov Similarly, studies on other heterocyclic systems have shown that 6,7-disubstitution with groups capable of hydrogen bonding is a key factor for potent biological activity, such as the inhibition of EGFR and HER-2 kinases by certain quinoline (B57606) derivatives. nih.gov

Role of the N-C-S Linkage and Other Thiazine Ring Substituents in Modulating Activity

The thiazine ring, with its characteristic N-C-S linkage, is a central element in defining the chemical reactivity and biological function of 1,3-benzothiazine derivatives. The sulfur atom, in particular, is a key feature. Its orientation and ability to be oxidized to a sulfoxide (B87167) can dramatically alter the molecule's binding properties and inhibitory activity. researchgate.net

Substituents on the nitrogen and carbon atoms of the thiazine ring also play a pivotal role in modulating activity.

N-Substitution: Alkylation or arylation at the nitrogen atom (position 3) can introduce steric bulk and change the electronic nature of the ring. For example, methylation can lead to the formation of a positively charged benzothiazinium salt, which can engage in electrostatic interactions with negatively charged biological macromolecules like the phosphate (B84403) backbone of DNA. nih.gov

The table below summarizes the influence of substituents on the thiazine ring.

| Position | Type of Substituent | Potential Impact on Activity | Research Finding |

| Sulfur (S1) | Oxidation to Sulfoxide | Can alter binding mode and activity, depending on the target enzyme. | The orientation of the sulfur atom towards a target's active site can be critical for inhibitory action. researchgate.net |

| Nitrogen (N3) | Alkylation (e.g., -CH₃) | Creates a cationic charge, enabling electrostatic interactions. | Formation of a thiazinium salt was explored for DNA/RNA binding. nih.gov |

| Carbon (C2) | Aromatic/Aliphatic Groups | Provides opportunities for hydrophobic and van der Waals interactions. | Large phenyl-containing groups at C2 are a feature of synthesized DNA-binding agents. nih.gov |

| Carbon (C4) | Hydrogen/Alkyl Groups | Affects the conformation and flexibility of the thiazine ring. | The presence of substituents at C4 can influence the overall shape and biological activity. researchgate.net |

Significance of Substituents on the Benzene Ring of the Benzothiazine Core

The nature and position of substituents on the benzene ring of the benzothiazine core are critical determinants of biological activity. These substituents modulate the molecule's electronic properties, solubility, and steric profile. The effects can be broadly categorized based on their electronic influence: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). lumenlearning.com

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) increase the electron density of the benzene ring. libretexts.org This "activation" of the ring can make the molecule a better partner in interactions with electron-poor regions of a biological target. The 6,7-dimethoxy pattern is a prime example of this activation. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the ring. lumenlearning.comnih.gov This deactivation can be beneficial if the target interaction requires an electron-poor aromatic system or if it helps to prevent unwanted metabolic reactions.

The position of the substituent (ortho, meta, or para) also has a significant impact, as it directs the electronic effects to different parts of the molecule. nih.gov When multiple substituents are present, their effects can be either reinforcing or antagonistic, leading to complex SAR profiles. libretexts.org

| Substituent Type | Examples | Effect on Benzene Ring | Consequence for Molecular Interaction |

| Strongly Activating (EDG) | -NH₂, -OH, -OCH₃ | Increases electron density significantly. | Enhances nucleophilicity and potential for hydrogen bonding. libretexts.org |

| Moderately Activating (EDG) | -NHCOR, -OR | Increases electron density. | Can fine-tune electronic properties and steric bulk. |

| Weakly Activating (EDG) | -Alkyl (e.g., -CH₃) | Increases electron density via induction. | Provides steric bulk and enhances lipophilicity. libretexts.org |

| Deactivating (EWG) | -Halogens (F, Cl, Br) | Decreases electron density via induction. | Can form halogen bonds and alter metabolic stability. nih.gov |

| Strongly Deactivating (EWG) | -NO₂, -CN, -CF₃ | Decreases electron density significantly. | Creates electron-poor regions for specific interactions. lumenlearning.comnih.gov |

Relationship between Molecular Conformation and Biological Efficacy

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological efficacy. For benzothiazine derivatives, the thiazine ring is not planar. X-ray crystallography studies of related quinobenzothiazines reveal that the molecule is bent along the axis defined by the nitrogen and sulfur atoms of the central thiazine ring. nih.gov This results in a non-planar, often described as "butterfly-like," conformation.

The degree of this bending, characterized by the dihedral angle between the planes of the fused rings, can vary. For example, in one derivative, the angle of the bend along the N-S axis was reported as 160.56°, while in another it was 154.34°. nih.gov This specific, non-planar geometry dictates how the molecule can orient itself within a confined space, such as the active site of an enzyme or the groove of a DNA helix. nih.gov

The relationship between conformation and efficacy is critical:

Binding Site Complementarity: A rigid conformation that perfectly matches the shape of a target's binding site can lead to high-affinity binding and potent activity.

Molecular Flexibility: A more flexible molecule may be able to adapt its conformation to fit into different binding sites, but this can come at an entropic cost, potentially lowering binding affinity.

Substituent Influence: The size and nature of substituents on both the thiazine and benzene rings can influence the preferred conformation, either by steric hindrance or by forming intramolecular interactions that stabilize a particular shape.

Comparative Analysis of SAR Across Different Benzothiazine Isomers

The arrangement of the nitrogen and sulfur atoms within the thiazine ring defines the benzothiazine isomer, and this structural change has profound implications for SAR. The three common isomers are 1,2-benzothiazine, 1,3-benzothiazine, and 1,4-benzothiazine.

1,3-Benzothiazines: This is the core structure of the subject compound. The N-C-S linkage allows for specific substitution patterns at C2 and N3, which, as discussed, are critical for modulating activity. nih.gov

1,2-Benzothiazines: In this isomer, the nitrogen and sulfur atoms are adjacent. This arrangement leads to a different chemical environment, particularly influencing the properties of the nitrogen atom. Derivatives of 1,2-benzothiazin-3-one 1,1-dioxides, for instance, have been synthesized and show different chemical reactivity and potential biological activities compared to their 1,3-counterparts. researchgate.net

The distinct properties of each isomer mean that they often serve as scaffolds for different classes of therapeutic agents. A direct comparison reveals that a simple shift in a heteroatom's position fundamentally alters the molecule's shape, electronic character, and hydrogen bonding capabilities, thus leading to entirely different structure-activity relationships.

| Isomer | Key Structural Feature | Common Derivatives Studied | Resulting SAR Focus |

| 1,2-Benzothiazine | Adjacent N and S atoms (-S-N-). | 1,2-benzothiazin-3-one 1,1-dioxides. researchgate.net | Focuses on substitution at N2 and the sulfonamide-like character. |

| 1,3-Benzothiazine | N and S separated by a carbon (-N-C-S-). | 2-Aryl/Alkyl-1,3-benzothiazines. nih.gov | Focuses on C2 and N3 substituents and the resulting conformational and electronic properties. |

| 1,4-Benzothiazine | N and S in para-arrangement (-S-C-C-N-). | Fused quinobenzothiazines and pyridobenzothiazines. researchgate.netnih.gov | Focuses on the "butterfly" conformation and the influence of substituents on the degree of folding. |

Computational Chemistry and Theoretical Studies on 6,7 Dimethoxy 2h 1,3 Benzothiazine

Quantum Chemical Calculations for Electronic Features and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 6,7-Dimethoxy-2H-1,3-benzothiazine. Methods like Density Functional Theory (DFT) are employed to determine key electronic parameters that govern the molecule's behavior.

The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in predicting how the molecule will interact with other chemical species. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Various reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks. For instance, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, with color-coding indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Conceptual DFT-Based Reactivity Descriptors (Note: The following values are conceptual and representative for a molecule of this type, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (Egap) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ2/(2η) | Propensity to accept electrons |

Density Functional Theory (DFT) Studies on Energy Barriers and Proton Transfer

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, including the determination of energy barriers and the study of proton transfer events. For this compound, DFT calculations can model the potential energy surface of a reaction, identifying transition states and intermediates.

Proton transfer is a fundamental process in many chemical and biological reactions. Theoretical studies can elucidate the mechanism of proton transfer, determining whether it occurs in a stepwise or concerted manner. academie-sciences.fracademie-sciences.fr By calculating the energies of the reactant, transition state, and product, the activation energy barrier for the proton transfer can be determined. researchgate.net

For instance, in a hypothetical intramolecular proton transfer from the nitrogen at position 3 to the sulfur at position 1, DFT calculations could model the transition state geometry and its associated energy. The calculations would also reveal the influence of the methoxy (B1213986) substituents on the energy barrier of this process. The presence of solvent can also be modeled using methods like the Polarizable Continuum Model (PCM), which can significantly impact the energetics of proton transfer. academie-sciences.fracademie-sciences.fr

While specific studies on the proton transfer energetics of this compound are not prevalent in the provided search results, studies on similar heterocyclic systems demonstrate that DFT methods, such as B3LYP with an appropriate basis set, are effective in elucidating these mechanisms. academie-sciences.fracademie-sciences.fr

Molecular Modeling and Simulation Approaches to Understand Structural Preferences

Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure and conformational preferences of this compound. The thiazine (B8601807) ring in the 2H-1,3-benzothiazine system is not planar, and can adopt different conformations, such as boat or twist-boat forms.

Computational methods can be used to perform a conformational analysis to identify the most stable conformers of the molecule. nih.govresearchgate.net This involves calculating the potential energy of the molecule as a function of its dihedral angles. Potential Energy Surface (PES) scans can be performed to explore the rotational barriers of the methoxy groups, identifying the most energetically favorable orientations. nih.gov

The optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be calculated using DFT methods. These theoretical parameters can then be compared with experimental data if available, for example, from X-ray crystallography.

Table 2: Representative Calculated Geometrical Parameters (Note: These are typical bond lengths and angles for a benzothiazine-type structure and are for illustrative purposes.)

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-S | ~1.8 Å |

| C-N | ~1.4 Å | |

| C=C (aromatic) | ~1.4 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-S-C | ~100° |

| C-N-C | ~120° | |

| Dihedral Angle | Defines ring puckering | Varies with conformation |

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, showing how it explores different conformational states and interacts with its environment. nih.gov

Prediction of Reaction Outcomes and Mechanistic Pathways through Computational Models

Computational models are instrumental in predicting the outcomes of chemical reactions and elucidating their underlying mechanistic pathways. For this compound, theoretical studies can be used to investigate various reactions, such as cycloadditions, which are common for this class of compounds.

DFT calculations can be used to model the transition states of potential reaction pathways, allowing for the determination of activation energies and reaction rates. nih.gov This information is crucial for predicting the regioselectivity and stereoselectivity of a reaction. For example, in a 1,3-dipolar cycloaddition reaction, computational analysis can predict which regioisomer will be the major product by comparing the energies of the different possible transition states. nih.gov

The Molecular Electron Density Theory (MEDT) is another powerful framework for analyzing cycloaddition reactions, focusing on the changes in electron density along the reaction pathway to understand the bond formation process. nih.gov By analyzing the global and local reactivity indices of the reactants, it is possible to predict the nature of the interaction (e.g., normal or inverse electron-demand) and the flow of electron density during the reaction. nih.gov

While specific computational studies predicting the reaction outcomes for this compound were not identified in the search results, the methodologies are well-established for related heterocyclic systems. nih.govresearchgate.net These computational approaches provide a powerful predictive tool for synthetic chemists, guiding the design of experiments and the synthesis of new derivatives.

Advanced Applications and Future Research Directions of 6,7 Dimethoxy 2h 1,3 Benzothiazine Chemistry

Exploration of the 1,3-Benzothiazine Core as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. researchgate.net These structures serve as versatile templates for creating libraries of compounds with improved "drug-like" properties. researchgate.net The benzothiazine nucleus, in its various isomeric forms, is considered such a scaffold, forming the basis for drugs with anti-inflammatory, antimicrobial, and anticancer properties. nih.govclockss.org

Table 1: Examples of Biologically Active Benzothiazine Derivatives

| Compound/Derivative Class | Isomer | Biological Activity | Reference |

| (6,7-dimethoxy-1,1-dioxido-2H-benzo[e] nih.govclockss.orgthiazin-3-yl)(4-fluoro-phenyl)methanone | 1,2-Benzothiazine | Antimicrobial | unisi.it |

| Pyrazolo-1,2-benzothiazine acetamides | 1,2-Benzothiazine | Antibiotic, Carbonic Anhydrase Inhibition | cbijournal.com |

| 4H-3,1-benzothiazine derivatives | 3,1-Benzothiazine | Neuroprotective | researchgate.net |

| 1,4-benzothiazine derivatives | 1,4-Benzothiazine | Anti-inflammatory, Antitumor | arabjchem.org |

This table presents data on related benzothiazine isomers to illustrate the potential of the scaffold.

Development of Novel Chemical Probes and Tools based on 6,7-Dimethoxy-2H-1,3-benzothiazine Structure

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.gov The development of such tools is crucial for target validation in drug discovery. nih.gov The inherent properties of heterocyclic systems like benzothiazines, such as their potential for fluorescence, make them attractive starting points for probe design.

The this compound scaffold holds promise for the development of novel chemical probes. The dimethoxy substitutions can enhance fluorescence quantum yields and provide handles for attaching reporter groups or reactive moieties. For example, related benzothiazole (B30560) derivatives have been utilized as fluorescent labels and sensors. nih.gov By analogy, derivatives of this compound could be engineered to function as:

Fluorescent Probes: For imaging specific organelles or tracking enzymatic activity.

Affinity-Based Probes: For identifying and isolating target proteins from cell lysates.

Photoaffinity Labels: To covalently modify a target protein upon photoactivation, aiding in target identification.

The development of such probes would be a significant step in elucidating the biological targets and mechanisms of action of this class of compounds.

Integration with High-Throughput Synthesis and Screening Methodologies for Library Generation

The generation of large, diverse chemical libraries is a key strategy in modern drug discovery, facilitated by high-throughput synthesis (HTS) and screening techniques. acs.orgresearchgate.net These technologies allow for the rapid synthesis and evaluation of thousands of compounds, accelerating the identification of new drug leads. nih.gov

The this compound core is well-suited for the assembly of focused compound libraries. Its structure allows for derivatization at multiple points, particularly on the thiazine (B8601807) ring and potentially on the aromatic ring through modern synthetic methods. semanticscholar.org Methodologies like automated flow synthesis could be employed for the rapid and efficient production of a library of analogs. For example, high-throughput mechanochemistry has been successfully applied to the parallel synthesis of related benzoxazine (B1645224) libraries, demonstrating the feasibility of such approaches for heterocyclic scaffolds.

A potential synthetic strategy could involve a core this compound building block which is then subjected to a variety of reactions in parallel, such as N-alkylation, N-acylation, or palladium-catalyzed cross-coupling reactions, to introduce diverse chemical functionalities. The resulting library could then be screened against a panel of biological targets to identify novel bioactive compounds.

Potential in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its separation or detection in methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov Derivatizing agents typically react with specific functional groups to increase volatility, enhance thermal stability, or introduce a chromophore or fluorophore for improved detector response.

While not yet explored for this purpose, the this compound structure possesses features that suggest its potential as a scaffold for novel derivatization reagents. Specifically, reactive groups could be introduced onto the benzothiazine core that would allow it to selectively tag certain analytes. For instance, a chlorosulfonyl or isothiocyanate group could be installed, creating a reagent that reacts with amines or alcohols. The inherent UV absorbance and potential fluorescence of the dimethoxy-benzothiazine core would then allow for sensitive detection of the derivatized analyte. The development of such reagents could provide new tools for the analysis of complex biological or environmental samples.

Unexplored Reactivity and Derivatization Opportunities for Chemical Diversity

The full synthetic potential of the this compound system remains largely unexplored. The interplay between the electron-rich dimethoxy-substituted benzene (B151609) ring and the thiazine heterocycle suggests a rich and complex reactivity profile. Future research should focus on systematically investigating its behavior in a variety of chemical transformations to unlock its potential for generating chemical diversity.

Key areas for exploration include:

C-H Functionalization: Modern catalytic methods could enable the direct introduction of substituents onto the benzene ring, providing access to novel derivatives that are difficult to synthesize through traditional methods.

Ring-Opening and Rearrangement Reactions: Exploring conditions that lead to the opening of the thiazine ring or its rearrangement into other heterocyclic systems could yield entirely new molecular scaffolds.

Cycloaddition Reactions: The double bond within the thiazine ring could potentially participate in cycloaddition reactions, offering a pathway to complex, three-dimensional structures.

Oxidation/Reduction of the Sulfur Atom: Modifying the oxidation state of the sulfur atom would significantly alter the geometry and electronic properties of the scaffold, likely leading to profound changes in biological activity.

A systematic study of these and other reactions will be crucial for expanding the chemical space accessible from the this compound core.

Design of Multi-Target Ligands Incorporating the this compound Moiety

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often require therapeutic approaches that modulate multiple biological targets simultaneously. Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more targets, offering potential advantages in efficacy and a reduced risk of drug-drug interactions compared to combination therapies. cbijournal.com

The this compound scaffold is an attractive starting point for the rational design of MTDLs. Its "privileged" nature suggests an inherent ability to interact with multiple protein targets. By strategically combining the benzothiazine core with other pharmacophores, it is possible to design hybrid molecules with a desired multi-target profile. For example, researchers have successfully designed MTDLs for Alzheimer's disease by incorporating fragments that target cholinesterases and monoamine oxidase from related benzothiazole scaffolds.

Table 2: Potential MTDL Design Strategies

| Target Combination | Disease Area | Design Rationale |

| Kinase and Microtubule Inhibition | Cancer | Combine a kinase-inhibiting moiety with a part of the benzothiazine scaffold that mimics tubulin binders. |

| Cholinesterase and MAO-B Inhibition | Neurodegenerative Disease | Link the benzothiazine core to a known MAO-B inhibitory pharmacophore. |

| GPCR and Ion Channel Modulation | CNS Disorders | Modify the benzothiazine scaffold to incorporate features known to interact with specific G-protein coupled receptors or ion channels. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dimethoxy-2H-1,3-benzothiazine, and what parameters critically influence reaction yield?

- Methodological Guidance : The synthesis of this compound involves cyclization and quaternization steps. Key parameters include solvent polarity (e.g., dichloromethane or acetonitrile), temperature control (optimal range: 60–80°C), and stoichiometric ratios of precursors. For example, Szabó et al. (1994) observed unexpected cycloaddition side reactions during quaternization, highlighting the need for precise pH monitoring and inert atmospheres to minimize byproducts . Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for yield optimization.

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

- Methodological Guidance : Essential physicochemical properties include boiling point (325.4°C), density (1.184 g/cm³), polar surface area (PSA: 62.94 Ų), and solubility. High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment, while differential scanning calorimetry (DSC) determines thermal stability. Proton and carbon-13 NMR confirm structural integrity, particularly for methoxy groups at positions 6 and 6. Refractive index (1.54) and flash point (153.5°C) data inform safe handling protocols during experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction pathways during synthesis?

- Methodological Guidance : Discrepancies in spectral data (e.g., NMR shifts or mass fragmentation patterns) may arise from tautomerism or unexpected cycloadditions, as reported by Szabó et al. (1994). To address this, employ X-ray crystallography for definitive structural elucidation. Computational chemistry tools (e.g., density functional theory (DFT) simulations) can model reaction pathways and identify transition states. Cross-validation using multiple techniques (e.g., IR spectroscopy coupled with elemental analysis) reduces ambiguity .

Q. What experimental strategies mitigate the impact of this compound’s physicochemical properties on in vitro bioactivity assays?

- Methodological Guidance : The compound’s moderate PSA (62.94 Ų) and logP value suggest limited aqueous solubility, which can skew in vitro results. Pre-solubilize the compound in dimethyl sulfoxide (DMSO) at concentrations ≤1% v/v to avoid cellular toxicity. Use serum-free buffers for kinetic solubility assessments. For cell-based assays, optimize incubation times and temperatures to account for potential aggregation. Parallel artificial membrane permeability assays (PAMPA) can predict membrane penetration, guiding dose-response experimental designs .

Q. How do structural modifications at the 2H-1,3-benzothiazine core influence reactivity and stability under varying experimental conditions?

- Methodological Guidance : Substituents at the 2-position (e.g., methyl or amine groups) alter electron density, affecting nucleophilic reactivity. Stability studies under acidic (pH 3–5) and basic (pH 8–10) conditions, monitored via HPLC, reveal degradation pathways. Accelerated stability testing (40°C/75% relative humidity) over 4–6 weeks identifies hygroscopicity risks. For reactive intermediates, employ low-temperature (-20°C) storage in anhydrous solvents to prevent hydrolysis or oxidation .

Handling Data Contradictions

Q. What frameworks support rigorous analysis of contradictory pharmacological data for this compound?

- Methodological Guidance : Triangulate in vitro and in silico data to resolve discrepancies. For instance, if cytotoxicity assays conflict with computational docking results (e.g., predicted target binding vs. observed low potency), validate using orthogonal assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Meta-analyses of published datasets, adjusted for batch effects (e.g., solvent variations), improve reproducibility. Mixed-methods approaches, combining quantitative dose-response curves with qualitative mechanistic studies (e.g., gene expression profiling), provide holistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.